molecular formula C22H20FN3O5 B2512920 4-(2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide CAS No. 946255-07-8

4-(2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No. B2512920
CAS RN: 946255-07-8
M. Wt: 425.416
InChI Key: BNMHSAMFIRKUQU-UHFFFAOYSA-N
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Description

4-(2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C22H20FN3O5 and its molecular weight is 425.416. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves various chemical modifications to optimize biological properties, such as enhancing analgesic effects. For example, the modification of the pyridine moiety to increase biological activity was investigated, with specific derivatives showing potential as new analgesic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
  • Another study focused on the synthesis, characterization, and X-ray crystal structure of a new crystal compound related to the queried chemical structure, emphasizing the importance of molecular packing in the crystal due to hydrogen bonds (Deng, Xiao-yan, Peng, Hao, He, & Hong-wu, 2014).

Biological Activities

  • Research on the electrosynthesis of fluoroorganic compounds, including polyalkylbenzylacetamides as by-products, illustrates the broader chemical applications and potential for creating various bioactive molecules (Bensadat, Bodennec, Laurent, & Tardivel, 1980).
  • A study on the solid-state tautomeric structure and refinement of a novel and potent HIV integrase inhibitor sheds light on the molecular conformation and electrostatic properties, providing insights into the design of antiviral agents (Bacsa, Okello, Singh, & Nair, 2013).

properties

IUPAC Name

4-[[2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c23-16-5-1-14(2-6-16)13-31-20-10-26(18(12-27)9-19(20)28)11-21(29)25-17-7-3-15(4-8-17)22(24)30/h1-10,27H,11-13H2,(H2,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMHSAMFIRKUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

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